8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
Core Benzopyran Scaffold Configuration Analysis
The fundamental structural framework of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is built upon the benzopyran scaffold, which consists of a benzene ring fused to a pyran ring system. This bicyclic structure, also known as the chroman core when fully saturated in the pyran portion, provides the essential backbone for the compound's chemical and biological properties.
The benzopyran system in this compound adopts the 3,4-dihydro-2H-1-benzopyran configuration, indicating partial saturation of the pyran ring. The numbering system begins with the oxygen atom in the pyran ring designated as position 1, with the carbon atoms sequentially numbered around the ring structure. This systematic approach ensures precise identification of substituent positions and maintains consistency with International Union of Pure and Applied Chemistry nomenclature standards.
Structural analysis reveals that the compound possesses a molecular formula of C₁₁H₁₅NO₂ for the free base form, with a molecular weight of 193.24 grams per mole. When converted to the hydrochloride salt, the molecular formula becomes C₁₁H₁₆ClNO₂ with a corresponding molecular weight of 229.7 grams per mole. The Chemical Abstracts Service registry number for the free base is 1094288-78-4, while the hydrochloride salt is assigned the distinct registry number 1240526-64-0.
The benzopyran scaffold demonstrates remarkable conformational flexibility, particularly in the tetrahydropyran portion where ring puckering can occur. This conformational mobility influences both the spatial arrangement of substituents and the overall molecular geometry, affecting interactions with biological targets and chemical reactivity patterns.
Core Benzopyran Scaffold Configuration Analysis
The benzopyran core structure exhibits distinct conformational preferences that significantly impact the compound's three-dimensional architecture. Research on related chroman systems has demonstrated that the six-membered pyran ring typically adopts a half-chair conformation, which minimizes steric interactions while maintaining optimal orbital overlap.
The aromatic benzene portion of the scaffold maintains planarity, providing a rigid framework that constrains the overall molecular shape. This planar aromatic system contributes to the compound's electronic properties through its conjugated π-electron system, which can participate in various intermolecular interactions including π-π stacking and π-hydrogen bonding.
Crystallographic studies of similar benzopyran compounds have revealed that the dihedral angle between the benzene ring and the pyran ring plane typically ranges from 10 to 20 degrees, depending on the nature and position of substituents. This slight deviation from coplanarity results from the sp³ hybridization of the carbon atoms in the saturated portion of the pyran ring.
The oxygen atom in the pyran ring serves as both a structural element and a potential hydrogen bond acceptor, influencing the compound's solubility characteristics and intermolecular interactions. The lone pairs of electrons on the oxygen atom can participate in coordination with metal centers or hydrogen bonding with protic solvents, affecting the compound's physical and chemical properties.
Positional Isomerism of Methoxy and Methyl Substituents
The specific positioning of the methoxy group at the 8-position and the methyl group at the 6-position of the benzopyran scaffold creates a unique substitution pattern that distinguishes this compound from other chroman derivatives. This particular arrangement of substituents significantly influences both the electronic distribution within the molecule and its steric profile.
The 8-methoxy substituent is positioned on the benzene ring portion of the scaffold, specifically at the carbon atom adjacent to the oxygen-containing pyran ring. This positioning places the methoxy group in close proximity to the heterocyclic oxygen, potentially allowing for intramolecular interactions that could stabilize certain conformational arrangements. The electron-donating nature of the methoxy group increases electron density on the aromatic ring, affecting both the compound's reactivity and its spectroscopic properties.
The 6-methyl substituent occupies a position on the benzene ring that is removed from the pyran oxygen but still within the aromatic system. This methyl group serves as a mild electron-donating substituent while also providing steric bulk that may influence the compound's conformational preferences and molecular recognition properties. The combination of these two substituents creates an asymmetric substitution pattern that contributes to the compound's unique chemical fingerprint.
Comparison with isomeric compounds reveals the significance of these specific substitution positions. Alternative positioning of these groups would result in different electronic and steric environments, potentially altering biological activity and chemical reactivity patterns. The 6,8-disubstitution pattern observed in this compound is relatively uncommon among chroman derivatives, making it a structurally distinctive member of this chemical class.
Table 1: Substitution Pattern Analysis of 8-Methoxy-6-Methyl-3,4-Dihydro-2H-1-Benzopyran-4-Amine
| Position | Substituent | Electronic Effect | Steric Impact | Proximity to Amine |
|---|---|---|---|---|
| 6 | Methyl | Electron-donating | Moderate | Moderate |
| 8 | Methoxy | Electron-donating | Low | High |
| 4 | Amino | Electron-donating | High | Direct attachment |
Stereochemical Considerations in 3,4-Dihydro-2H-Chroman Systems
The stereochemical complexity of this compound arises primarily from the presence of the stereogenic center at the 4-position, where the amino group is attached. This chiral center creates the possibility for two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.
Research on related chroman-4-amine systems has demonstrated that the stereochemistry at the 4-position significantly influences biological activity and pharmacological properties. The spatial arrangement of the amino group relative to the benzopyran scaffold affects molecular recognition by biological targets and can result in dramatic differences in potency and selectivity between enantiomers.
Conformational analysis of chroman systems reveals that the amino substituent at the 4-position can adopt either axial or equatorial orientations relative to the pyran ring. The preferred conformation depends on various factors including intramolecular hydrogen bonding, steric interactions with other substituents, and solvent effects. Nuclear magnetic resonance coupling constant analysis has proven particularly valuable for determining the predominant conformational arrangements in solution.
The stereochemical implications extend beyond the immediate vicinity of the 4-position. The chirality at this center influences the overall molecular shape and can affect the relative positioning of the 6-methyl and 8-methoxy substituents in three-dimensional space. This global stereochemical impact contributes to the compound's unique molecular recognition properties and its interactions with chiral environments.
Studies of related 2-substituted chromanes have established correlations between specific optical rotation values and absolute configuration. These correlations provide valuable tools for stereochemical assignment and demonstrate the sensitivity of optical rotation measurements to subtle changes in molecular structure and substitution patterns.
Table 2: Stereochemical Parameters of Chroman-4-Amine Systems
| Parameter | R-Configuration | S-Configuration | Mixed/Racemic |
|---|---|---|---|
| Optical Rotation Direction | Typically Negative | Typically Positive | Zero |
| Preferred Amino Orientation | Pseudo-equatorial | Pseudo-axial | Mixed |
| Hydrogen Bonding Pattern | Intramolecular | Intermolecular | Variable |
| Biological Activity Profile | Distinct | Distinct | Averaged |
Protonation State and Counterion Effects in Hydrochloride Salt Formation
The conversion of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine to its hydrochloride salt represents a fundamental acid-base reaction that significantly alters the compound's physical and chemical properties. The amino group, with its lone pair of electrons, readily accepts a proton from hydrochloric acid, resulting in the formation of an ammonium cation paired with a chloride anion.
The protonation process transforms the neutral amino group into a positively charged ammonium functionality, dramatically increasing the compound's water solubility and modifying its interaction profile with biological systems. The basic nature of the amino group, with an estimated pKa value around 8-9 based on similar chroman-4-amine systems, ensures that protonation occurs readily under mildly acidic conditions.
The hydrochloride salt formation involves the creation of ionic bonding between the protonated amine and the chloride counterion. This ionic character contributes to the salt's crystalline nature and enhanced stability compared to the free base form. The chloride ion serves not only as a counterion for charge neutralization but also participates in hydrogen bonding networks that stabilize the crystal lattice structure.
The choice of hydrochloric acid as the salt-forming agent is particularly significant due to the favorable properties of chloride as a counterion. Chloride ions are relatively small, have low nucleophilicity, and form stable ionic compounds with organic ammonium cations. The resulting hydrochloride salts typically exhibit good thermal stability, appropriate solubility characteristics, and favorable crystallization properties for pharmaceutical applications.
Salt formation also affects the compound's spectroscopic properties, with notable changes observed in infrared spectra due to the transformation of the amino group stretching frequencies and the appearance of new NH stretching modes characteristic of protonated amines. Nuclear magnetic resonance spectra similarly reflect the altered electronic environment around the nitrogen atom following protonation.
The hygroscopic nature of many amine hydrochloride salts requires careful consideration of storage conditions to maintain compound integrity. The ionic nature of the salt form makes it more susceptible to moisture absorption compared to the neutral free base, potentially affecting long-term stability and handling procedures.
Table 3: Comparative Properties of Free Base versus Hydrochloride Salt Forms
| Property | Free Base Form | Hydrochloride Salt Form |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 193.24 g/mol | 229.7 g/mol |
| Registry Number | 1094288-78-4 | 1240526-64-0 |
| Solubility in Water | Limited | Enhanced |
| Crystal Formation | Difficult | Favorable |
| Thermal Stability | Moderate | Good |
| Hygroscopic Nature | Low | Moderate |
| Ionic Character | Neutral | Ionic |
Properties
IUPAC Name |
8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXHYRVRDTPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-64-0 | |
| Record name | 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H12ClN1O2
- Molecular Weight : 232.67 g/mol
- CAS Number : 1240526-64-0
Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular pathways.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits COX and iNOS | |
| Antimicrobial | Active against specific pathogens |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of this compound using various in vitro assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a protective agent against oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers. Histological analysis revealed reduced infiltration of immune cells in treated tissues, suggesting effective modulation of the inflammatory response.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the benzopyran core have led to increased potency against specific cancer cell lines and improved selectivity for COX inhibition.
Scientific Research Applications
Medicinal Chemistry
8-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Antidepressant Activity : Research indicates that derivatives of benzopyran compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The antioxidant activity associated with benzopyran derivatives supports this hypothesis .
Pharmacological Studies
The pharmacological profile of this compound has been explored in several contexts:
- Anti-inflammatory Properties : Preliminary studies have shown that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
- Anticancer Potential : Some research has focused on the cytotoxic effects of benzopyran derivatives against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting further investigation into its anticancer properties is warranted .
Synthetic Applications
In synthetic organic chemistry, 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amines are used as intermediates for the synthesis of more complex molecules or as building blocks for drug development. Their unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several studies highlight the applications of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amines:
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) at position 4 participates in nucleophilic and acid-base reactions:
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Salt Formation : Reacts with HCl to form the hydrochloride salt, enhancing solubility in polar solvents .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., pyridine) .
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Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux .
Example Reaction :
Methoxy Group Reactivity
The methoxy (-OCH₃) group at position 8 undergoes demethylation and electrophilic substitution:
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Demethylation : Cleaved by HBr/acetic acid to yield phenolic derivatives .
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Halogenation : Bromination or chlorination occurs at the para position relative to the methoxy group under mild conditions (e.g., NBS in CCl₄) .
Dihydrobenzopyran Core Reactions
The partially saturated benzopyran ring enables hydrogenation and ring-opening:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro ring to a fully saturated chromane structure .
-
Oxidation : Reacts with KMnO₄ in acidic conditions to cleave the ring, forming carboxylic acid derivatives .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Dichloro substitution (e.g., 6,8-Cl₂) increases molecular weight and polarity, which may limit CNS activity but improve solubility in aqueous formulations .
Stereochemical Considerations :
- Several analogs (e.g., (4S)-6-methoxy and (4R)-8-methyl derivatives) highlight the importance of chirality in pharmacological activity. For example, enantiopure chromanamines are often prioritized in drug discovery for target specificity .
Synthetic Accessibility :
- Methoxy and methyl derivatives are typically synthesized via nucleophilic substitution or reductive amination, as inferred from protocols for 6-methoxy and 8-methyl analogs .
- Halogenated derivatives (e.g., 6-Cl, 7-F) require halogenation steps under controlled conditions, as seen in and .
Thermal and Chemical Stability :
- Methyl and ethyl substituents (e.g., 8-CH₃, 6-C₂H₅) contribute to thermal stability, with melting points >125°C observed in related compounds .
- Methoxy groups may confer susceptibility to oxidative degradation, necessitating stabilized formulations .
Research Findings and Implications
- Pharmacological Potential: Fluorinated and chlorinated analogs (e.g., 7-F, 6-Cl) are under investigation for antimicrobial and analgesic applications, leveraging halogen bonding for target engagement .
- Structure-Activity Relationships (SAR) : Ethyl substituents at position 6 (e.g., 6-C₂H₅) prolong half-life in vivo compared to methyl groups, as demonstrated in preclinical studies of similar amines .
- Analytical Challenges : Differentiation of positional isomers (e.g., 6-methoxy vs. 8-methoxy) requires advanced techniques like chiral HPLC or NMR coupling constant analysis, as described in and .
Q & A
Basic Questions
Q. What are the recommended safety precautions for handling 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride in laboratory settings?
- Methodological Answer : Based on structurally related benzopyran derivatives, implement the following:
-
PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 filters) if aerosolization is possible .
-
Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
-
First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
-
Storage : Store at -20°C in airtight, light-resistant containers to ensure stability .
Table 1: Hazard Classification (Analogous Compounds)
Hazard Type GHS Classification Reference Acute Toxicity (Oral) Category 4 Skin Irritation Category 2 Eye Irritation Category 2A
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- Step 1 : Start with 4-methoxybenzyl chloride (CAS 824-94-2) as a precursor for methoxy group incorporation .
- Step 2 : Use reductive amination or nucleophilic substitution to introduce the amine moiety. Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) .
- Step 3 : Purify via recrystallization in ethanol/water mixtures and confirm purity using HPLC (≥98%) .
Q. What spectral techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze H and C NMR for methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and dihydrobenzopyran backbone signals .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated for CHClNO: 265.09 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Perform systematic solubility studies in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy (λ ~255 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage conditions based on observed degradation pathways .
- Data Gaps : Cross-reference with structurally similar compounds (e.g., 4H-1-benzopyran-4-ones) to infer properties if experimental data are unavailable .
Q. What advanced analytical techniques validate purity and degradation products?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (<0.1%) and identify degradation products (e.g., hydrolyzed amine or demethylated analogs) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .
Q. How do substituents (methoxy, methyl) influence pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 8-amino-2-tetrazolyl-4H-1-benzopyran-4-one) to evaluate methoxy’s role in receptor binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases, GPCRs) .
- In Vitro Assays : Test cytotoxicity (IC) in cell lines (e.g., HEK293) and measure metabolic stability in liver microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
